

Application Notes and Protocols for In Vivo Administration of Linsidomine Hydrochloride

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Compound of Interest

Compound Name: *Linsidomine hydrochloride*

Cat. No.: *B013753*

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Introduction

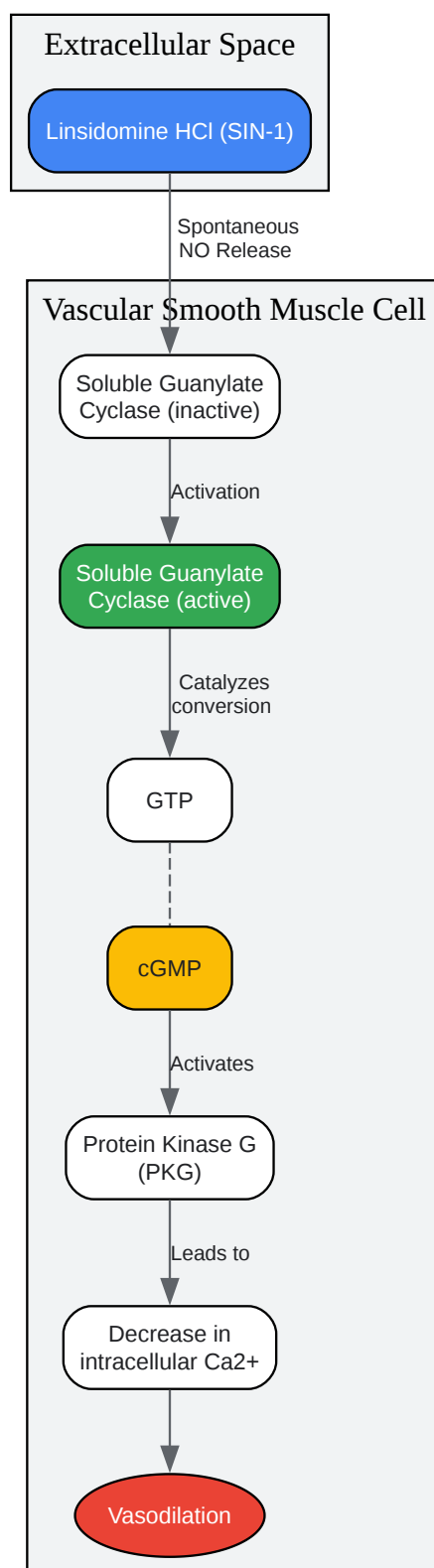
Linsidomine hydrochloride, also known as SIN-1, is the active metabolite of the pro-drug molsidomine. It is a potent vasodilator that functions as a direct nitric oxide (NO) donor.^[1] Unlike other organic nitrates, linsidomine releases NO non-enzymatically, which may prevent the development of tolerance.^[2] Its primary mechanism of action involves the spontaneous release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and inhibition of platelet aggregation.^{[1][2]} These properties make **linsidomine hydrochloride** a valuable tool for in vivo research in cardiovascular diseases, such as angina, hypertension, and thrombosis.^[1] It has also been investigated for its neuroprotective effects.

This document provides detailed application notes and protocols for the in vivo administration of **linsidomine hydrochloride** in preclinical research settings.

Mechanism of Action

Linsidomine hydrochloride exerts its pharmacological effects through the nitric oxide signaling pathway. As a sydnonimine, it undergoes a spontaneous, oxygen-dependent conversion to its active form, releasing nitric oxide. NO, a gaseous signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated

sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle, and consequently, vasodilation. Additionally, the increase in cGMP in platelets inhibits their aggregation.^{[1][2]}



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Caption: Signaling pathway of **linsidomine hydrochloride**. (Within 100 characters)

Pharmacokinetics

Linsidomine is the active metabolite of molsidomine and is rapidly formed after administration of the parent drug. When administered directly, linsidomine has a rapid onset of action. The half-life of linsidomine is relatively short, estimated to be between 12 to 20 minutes in humans, with its metabolite SIN-1C having a longer half-life of approximately 1.5 hours.^[3] It is primarily cleared extrarenally.^[3] In patients with liver cirrhosis, the elimination half-life of both molsidomine and linsidomine is significantly prolonged.^[4]

Data Presentation

In Vivo Preclinical Data Summary

Animal Model	Administration Route	Dose Range	Vehicle	Key Findings	Reference
Rat	Intraperitoneal (IP)	0.01 - 0.1 mg/kg/day	Not specified	Attenuated neointima formation in balloon-injured carotid arteries.[2]	MedChemExpress
Rat	Oral (Molsidomine)	15 - 30 mg/kg/day	Not specified	Dose-dependently decreased maternal blood pressure.[5]	PubMed
Rat (SHR)	Oral (Molsidomine)	30 mg/kg/day	0.01% Ethanol	Increased MAP by 14% in SHR, reduced MAP by 16% in WKY.	PubMed
Rat	Intraperitoneal (IP)	1 - 4 mg/kg (Molsidomine)	Saline	Investigated effects on memory impairment.	PMC
Rat	Sublingual	260 - 2080 mg/kg (Molsidomine combo)	Not specified	LD50 > 5010 mg/kg. High doses induced vasodilation-related histological changes.	Ageing and Longevity

Monkey	Intracavernous	1.5 mg (single dose)	Not specified	Induced erections with no evidence of histopathologic changes after chronic use.	European Urology
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Human Clinical Data Summary (for reference)

Condition	Administration Route	Dose	Key Findings	Reference
Unstable Angina	Intravenous (IV) Infusion	Average 1 mg/h	As efficacious as isosorbide dinitrate in stabilizing patients.	European Heart Journal
Myocardial Infarction	Intravenous (IV) Infusion	Average 1 mg/h	Well-tolerated and suitable for use in acute coronary syndromes.[6]	PubMed
Erectile Dysfunction	Intracavernous	1 mg	Produced usable erection in ~70% of patients.	Wikipedia
Coronary Angioplasty	IV infusion followed by oral Molsidomine	Not specified	Modest improvement in long-term angiographic results.	PubMed

Experimental Protocols

Important Considerations Before Starting:

- **Stability:** **Linsidomine hydrochloride** is sensitive to light. All solutions should be prepared fresh and protected from light during preparation and administration.
- **Vehicle Selection:** The choice of vehicle is critical for ensuring the solubility and stability of linsidomine and for minimizing adverse effects in the animal model. Saline is a suitable vehicle for intravenous administration, while a co-solvent system may be necessary for higher concentrations or other routes.
- **Dose Conversion:** When adapting doses from the literature or converting between species, it is recommended to use allometric scaling based on body surface area for a more accurate estimation.^{[2][3][5][7]}

Protocol 1: Intravenous (IV) Bolus Administration in Rats

This protocol is designed for acute studies investigating the immediate hemodynamic effects of linsidomine.

Materials:

- **Linsidomine hydrochloride** powder
- Sterile 0.9% saline for injection
- Sterile microcentrifuge tubes or vials (amber or covered in foil)
- Vortex mixer
- Sterile syringes and needles (appropriate gauge for rat tail vein injection)
- Animal scale

Procedure:

- **Animal Preparation:** Acclimatize rats to the laboratory environment. Anesthetize the rat using an approved anesthetic protocol. Place the animal on a heating pad to maintain body temperature and to dilate the tail veins.

- Linsidomine Solution Preparation (prepare immediately before use):
 - Weigh the required amount of **linsidomine hydrochloride** in a sterile, light-protected tube.
 - Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 1 mg/ml).
 - Vortex thoroughly until the powder is completely dissolved. The solubility in PBS (pH 7.2) is reported to be 10 mg/ml.
 - Draw the solution into a sterile syringe.
- Administration:
 - Gently restrain the rat and locate a lateral tail vein.
 - Perform the intravenous injection slowly as a bolus over approximately 30-60 seconds.
 - Monitor the animal for any immediate adverse reactions.
- Endpoint Measurement:
 - Continuously monitor cardiovascular parameters such as blood pressure and heart rate using appropriate instrumentation (e.g., tail-cuff plethysmography or indwelling arterial catheter).
 - Collect data at baseline and at specified time points post-injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice/Rats

This protocol is suitable for studies requiring systemic delivery where intravenous access is challenging or for sub-chronic dosing regimens.

Materials:

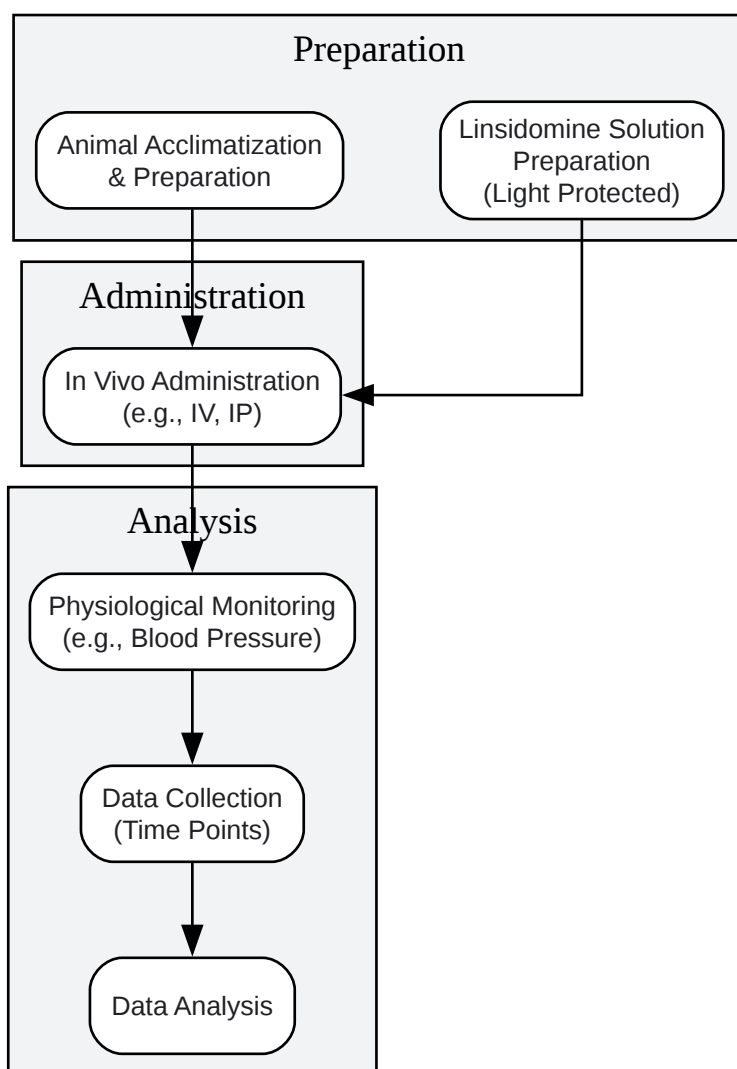
- **Linsidomine hydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile 0.9% saline
- Sterile microcentrifuge tubes (amber or covered in foil)
- Vortex mixer
- Sterile syringes and needles (e.g., 25-27 gauge)
- Animal scale

Procedure:

- Animal Preparation: Acclimatize animals to the laboratory environment.
- Vehicle and Linsidomine Solution Preparation (prepare immediately before use):
 - Vehicle Preparation: A common vehicle for IP injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding the components in the specified order and vortexing well between each addition.
 - Linsidomine Solution:
 - Weigh the required amount of **linsidomine hydrochloride**.
 - First, dissolve the powder in the DMSO component of the vehicle.
 - Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
- Administration:

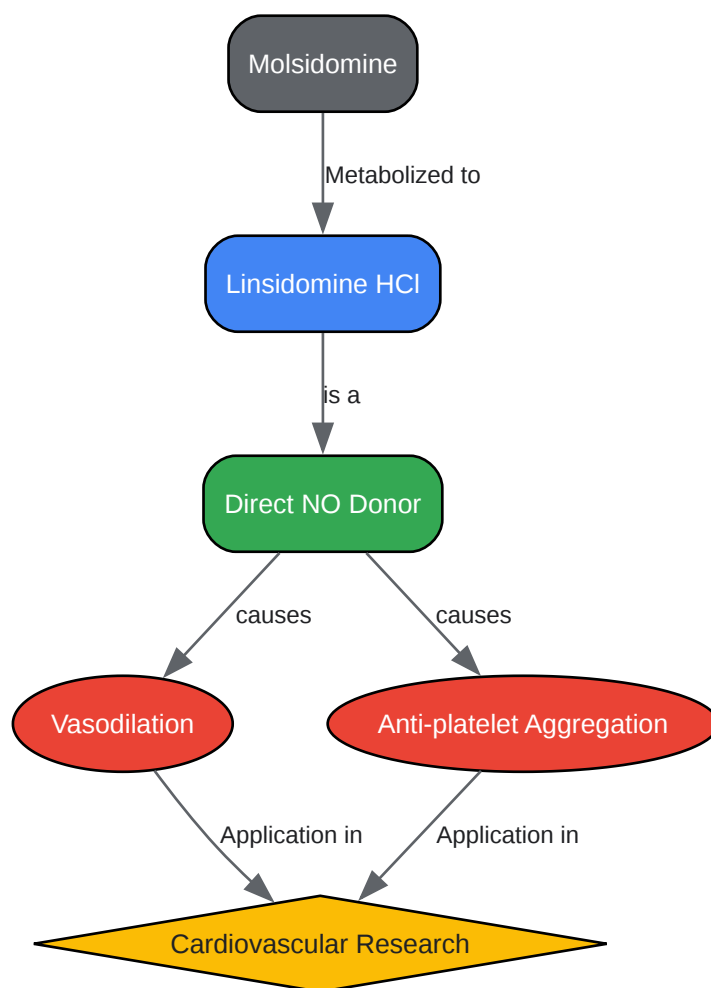
- Gently restrain the mouse or rat.
- Lift the animal's hindquarters and locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
- Aspirate briefly to ensure no blood or urine is withdrawn, then inject the solution.
- Endpoint Measurement:
 - Return the animal to its cage and monitor for any adverse effects.
 - Conduct endpoint analysis at the predetermined time points as per the study design.

Visualizations



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Caption: General experimental workflow for in vivo linsidomine administration. (Within 100 characters)



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